molecular formula C26H20ClN3O2 B10786530 4-[5-[(4-chlorobenzoyl)amino]-2-methylphenyl]-N-pyridin-4-ylbenzamide

4-[5-[(4-chlorobenzoyl)amino]-2-methylphenyl]-N-pyridin-4-ylbenzamide

Cat. No.: B10786530
M. Wt: 441.9 g/mol
InChI Key: HARPCQWFSQIZMP-UHFFFAOYSA-N
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Description

GSK1398467 is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK1398467 involves a series of chemical reactions that require specific conditions to achieve the desired product. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of GSK1398467 is scaled up to meet the demand for research and potential therapeutic applications. The industrial production methods involve optimizing the synthetic route to ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

GSK1398467 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

The common reagents used in the reactions involving GSK1398467 include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions involving GSK1398467 depend on the specific reaction conditions and reagents used

Scientific Research Applications

GSK1398467 has a wide range of scientific research applications, making it a valuable compound in various fields:

    Chemistry: In chemistry, GSK1398467 is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, GSK1398467 is studied for its potential effects on cellular processes and pathways. Researchers investigate its interactions with biological molecules to understand its potential therapeutic applications.

    Medicine: In medicine, GSK1398467 is explored for its potential as a therapeutic agent. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases and conditions.

    Industry: In the industrial sector, GSK1398467 is used in the development of new materials and products. Its unique properties make it suitable for applications in areas such as pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of GSK1398467 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various cellular processes. The precise molecular targets and pathways involved in the action of GSK1398467 are subjects of ongoing research, with studies aiming to elucidate its potential therapeutic benefits and applications.

Comparison with Similar Compounds

GSK1398467 can be compared with other similar compounds to highlight its uniqueness and potential advantages:

The uniqueness of GSK1398467 lies in its specific chemical structure and properties, which differentiate it from other compounds and make it a valuable subject of research in various scientific fields.

Properties

Molecular Formula

C26H20ClN3O2

Molecular Weight

441.9 g/mol

IUPAC Name

4-[5-[(4-chlorobenzoyl)amino]-2-methylphenyl]-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C26H20ClN3O2/c1-17-2-11-23(30-26(32)20-7-9-21(27)10-8-20)16-24(17)18-3-5-19(6-4-18)25(31)29-22-12-14-28-15-13-22/h2-16H,1H3,(H,30,32)(H,28,29,31)

InChI Key

HARPCQWFSQIZMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(=O)NC4=CC=NC=C4

Origin of Product

United States

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